1H-Indazol-6-amine, 1-methyl-, hydrochloride
Overview
Description
1H-Indazol-6-amine, 1-methyl-, hydrochloride is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Preparation Methods
The synthesis of 1H-Indazol-6-amine, 1-methyl-, hydrochloride can be achieved through several methods. One common approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another method includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Industrial production methods often involve optimized synthetic schemes to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
1H-Indazol-6-amine, 1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
1H-Indazol-6-amine, 1-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazol-6-amine, 1-methyl-, hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway. By inhibiting IDO1, the compound can suppress the immune system through tryptophan depletion and the toxicity of kynurenine pathway metabolites .
Comparison with Similar Compounds
1H-Indazol-6-amine, 1-methyl-, hydrochloride can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Known for its anticancer properties and ability to bind effectively with the hinge region of tyrosine kinase.
1-Methyl-1H-indazole-4-acetic acid: Exhibits anti-inflammatory and analgesic activities.
2-(1-Methyl-1H-indazol-4-yl) propanoic acid: Shows moderate platelet antiaggregating effects. The uniqueness of this compound lies in its specific molecular interactions and its potential as a versatile building block in medicinal chemistry.
Properties
IUPAC Name |
1-methylindazol-6-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-8-4-7(9)3-2-6(8)5-10-11;/h2-5H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNOMJPUKMRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C=N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-06-3 | |
Record name | 1H-Indazol-6-amine, 1-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801316-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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